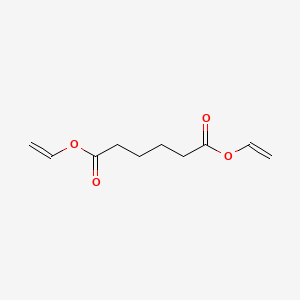

Divinyl adipate

Overview

Description

Divinyl adipate (DVA) is a chemical compound with the molecular formula C10H14O4. It falls under the category of amphiphilic polyesters and exhibits biocompatibility and biodegradability .

Synthesis Analysis

DVA is routinely produced through an enzymatic route by combining divinyl adipate with unprotected glycerol. The resulting polymer, known as poly(glycerol-adipate) (PGA), has an average molecular weight (Mn) of 13 kDa and can be synthesized without any post-polymerization deprotection reactions .

Molecular Structure Analysis

The molecular structure of DVA consists of a divinyl adipate unit, which contains two vinyl groups (divinyl) and an adipate ester group. The ester linkages make it susceptible to hydrolysis, contributing to its biodegradability .

Chemical Reactions Analysis

DVA can undergo various chemical reactions, including transesterification and polycondensation. For instance, lipase-catalyzed polycondensation of DVA with tetraethylene glycol (TEG) can yield symmetric and asymmetric polymers with narrow polydispersity indices (PDI) .

Physical And Chemical Properties Analysis

Scientific Research Applications

Biocompatible Elastomers for Tissue Engineering

DVA is used to create poly(glycerol adipate) (PGA) elastomers, which are biocompatible and suitable for tissue engineering applications . These elastomers can be modified to match the mechanical properties of soft tissues, making them ideal for creating artificial blood vessels, heart valves, cartilage, and tendons. The elastomers exhibit low cytotoxicity and support cell adhesion and differentiation, essential for tissue integration .

Drug Delivery Systems

The enzymatically synthesized PGA from DVA serves as a functionalizable polyester platform for drug delivery systems . Its amphiphilic nature and free hydroxyl groups allow for the creation of nanoparticles that can be chemically modified to deliver drugs effectively. This makes DVA a key component in developing new, efficient drug delivery carriers .

Synthesis of Telechelic Oligomers

DVA is instrumental in synthesizing symmetric and asymmetric telechelic ethylene glycol oligomers. These oligomers have applications in creating polymers with specific end-group functionalities, which are useful in various industrial and research applications, such as the development of new materials with tailored properties .

Hydrophilic Polyesters for Biomedical Applications

Enzymatic synthesis using DVA can produce hydrophilic sugar-based polyesters. These polyesters have pendant OH-groups that can be esterified, creating materials with varying degrees of hydrophilicity. Such materials are valuable in biomedical applications, including as components in biodegradable implants and devices .

Green Chemistry and Sustainable Polymer Production

DVA plays a role in green chemistry initiatives, particularly in the production of polymers through environmentally friendly processes. It is used in solvent-free pathways to produce PGA, minimizing harmful by-products and reducing the environmental impact of polymer synthesis .

Functionalization of Biodegradable Materials

The use of DVA in the synthesis of PGA allows for the creation of biodegradable materials with a wide range of functionalizations. This adaptability is crucial in developing new materials for therapeutic applications, such as coatings for biomedical prostheses and implants to increase biotolerability levels .

Mechanism of Action

Target of Action

Divinyl adipate (DVA) primarily targets polymer synthesis reactions . It is used as a monomer in the production of polyesters . The compound interacts with other monomers, such as tetraethylene glycol (TEG), in the presence of a biocatalyst like Candida antarctica lipase B (CALB) .

Mode of Action

The interaction of DVA with its targets involves a transesterification reaction . This reaction occurs between DVA and TEG in the presence of CALB as a biocatalyst . The kinetics of this reaction have been studied under solventless conditions at 50 °C . The reaction’s time-dependence was examined with various DVA/TEG ratios .

Biochemical Pathways

The primary biochemical pathway affected by DVA is the polymer synthesis pathway . The transesterification reaction of DVA with TEG leads to the formation of polyesters . These polyesters have applications in various fields, including the production of functionalized polyesters .

Result of Action

The result of DVA’s action is the formation of polyesters . These polyesters can be symmetric or asymmetric telechelic ethylene glycol oligomers . The composition and end group structures of these oligomers can be analyzed using techniques like MALDI-ToF mass spectrometry .

Action Environment

The action of DVA is influenced by environmental factors such as temperature and the presence of a catalyst . The transesterification reaction of DVA with TEG is carried out at 50 °C under solventless conditions . The presence of a biocatalyst, such as CALB, is also necessary for the reaction .

Future Directions

properties

IUPAC Name |

bis(ethenyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQAAQZDDMEFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)CCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074248 | |

| Record name | Hexanedioic acid, diethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4074-90-2 | |

| Record name | Divinyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Divinyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, diethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divinyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIVINYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D145740345 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

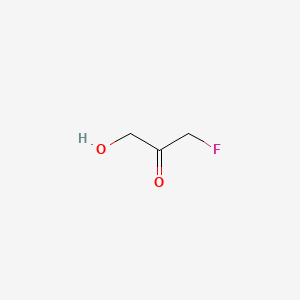

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[7-(2-methylbut-2-enoyloxy)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 2-(hydroxymethyl)but-2-enoate](/img/structure/B1218127.png)

![2-[4-(4-Fluorophenyl)sulfonyl-1-piperazinyl]-4-(3-methoxyphenyl)thiazole](/img/structure/B1218133.png)

![2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)acetamide](/img/structure/B1218135.png)